N-methyl-4-propylbenzenesulfonamide
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Overview
Description
N-methyl-4-propylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, with a methyl group at the nitrogen atom and a propyl group at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-propylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the methylamine group, forming the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-4-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuretic and anti-glaucoma activities.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzenesulfonamide: Lacks the propyl group, making it less hydrophobic.
N-propylbenzenesulfonamide: Lacks the methyl group, affecting its solubility and reactivity.
N-methyl-4-methylbenzenesulfonamide: Has a methyl group instead of a propyl group, altering its steric and electronic properties.
Uniqueness
N-methyl-4-propylbenzenesulfonamide is unique due to the presence of both the methyl and propyl groups, which influence its hydrophobicity, solubility, and reactivity. These properties make it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H15NO2S |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-methyl-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-9-5-7-10(8-6-9)14(12,13)11-2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
HTSGOIPCWWQDOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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